

A Comparative Structural Analysis of Thiophene-2-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Cyanothiophene-2-carboxylic acid

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A detailed examination of the crystallographic data of thiophene-2-carboxylic acid and its substituted analogues reveals key insights into the influence of functional groups on solid-state packing and intermolecular interactions. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing available experimental data to understand the nuanced structural landscape of this important class of heterocyclic compounds.

While experimental crystallographic data for **5-cyanothiophene-2-carboxylic acid** is not publicly available, analysis of the parent compound and its 5-bromo and 3-nitro substituted derivatives offers a valuable framework for predicting its structural behavior. The introduction of different functional groups at various positions on the thiophene ring significantly alters the electronic and steric properties of the molecule, which in turn dictates the arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the crystalline form.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for thiophene-2-carboxylic acid and two of its derivatives. This data, obtained through single-crystal X-ray diffraction, provides a quantitative basis for comparing their solid-state structures.

Parameter	Thiophene-2-carboxylic Acid	5-Bromothiophene-2-carboxylic Acid	5-Nitrothiophene-3-carboxylic Acid
Chemical Formula	C ₅ H ₄ O ₂ S	C ₅ H ₃ BrO ₂ S	C ₅ H ₃ NO ₄ S
Molecular Weight	128.15 g/mol	207.05 g/mol	173.15 g/mol
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pna2 ₁	P2 ₁ /c	P2 ₁ /c
a (Å)	10.106	10.005	7.498
b (Å)	14.299	5.999	10.157
c (Å)	16.092	11.993	8.375
α (°)	90	90	90
β (°)	90	108.79	106.94
γ (°)	90	90	90
Volume (Å ³)	2325.5	681.4	609.6
Z	4	4	4

Structural Insights and Intermolecular Interactions

The crystal structure of thiophene-2-carboxylic acid is characterized by a tetrameric arrangement linked by O-H...O hydrogen bonds. This extensive hydrogen-bonding network is a dominant feature in its crystal packing.

In the case of 5-bromothiophene-2-carboxylic acid, the presence of the bulky and electronegative bromine atom at the 5-position introduces additional intermolecular interactions, such as halogen bonding, which can compete with or complement the hydrogen bonding of the carboxylic acid groups. This is reflected in the change of the crystal system from orthorhombic to monoclinic and a more compact unit cell volume per molecule.

For 5-nitrothiophene-3-carboxylic acid, the strong electron-withdrawing nitro group significantly influences the electronic distribution within the molecule. The crystal packing is likely to be dominated by a combination of hydrogen bonding from the carboxylic acid and strong dipole-

dipole interactions involving the nitro group. The positioning of the nitro group at the 3-position will also lead to a different overall molecular shape compared to the 2,5-substituted derivatives, impacting the steric hindrance and the efficiency of crystal packing.

Based on these comparisons, it can be anticipated that the crystal structure of **5-cyanothiophene-2-carboxylic acid** would also feature prominent hydrogen bonding via its carboxylic acid group. The linear and electron-withdrawing cyano group would likely participate in dipole-dipole interactions and potentially weak C-H...N hydrogen bonds, influencing the overall crystal packing in a manner distinct from both the bromo and nitro derivatives.

Experimental Protocols

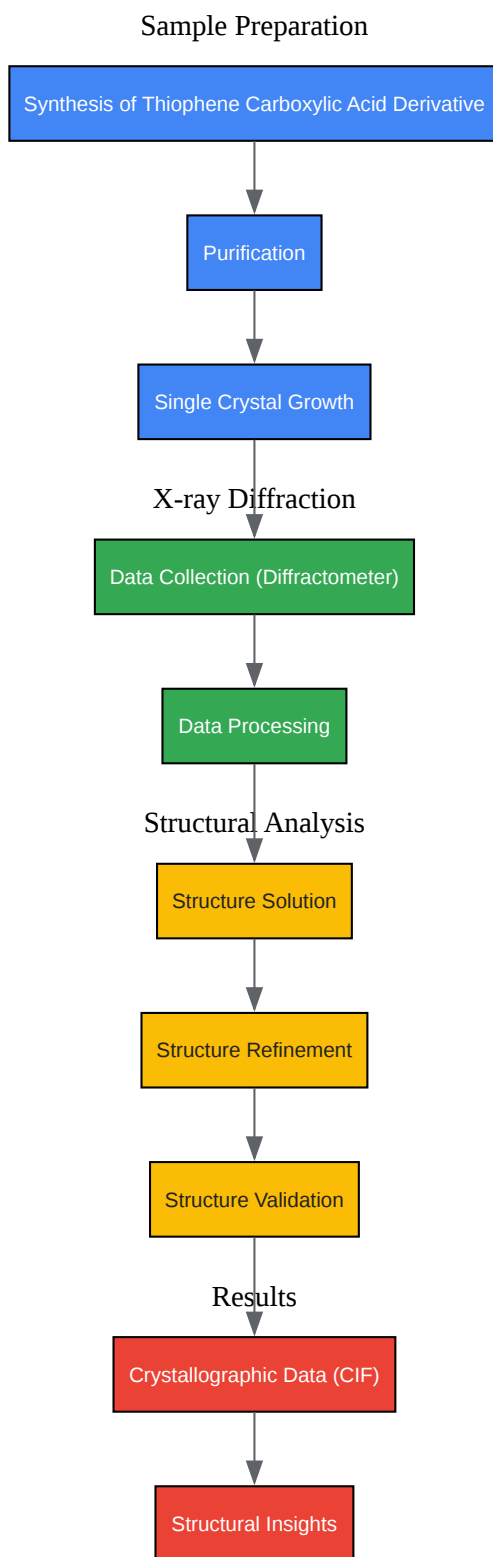
Single-Crystal X-ray Diffraction

The determination of the crystal structures of the compared compounds is achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

- **Crystal Growth and Selection:** High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, usually to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
- **Validation and Analysis:** The final refined structure is validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

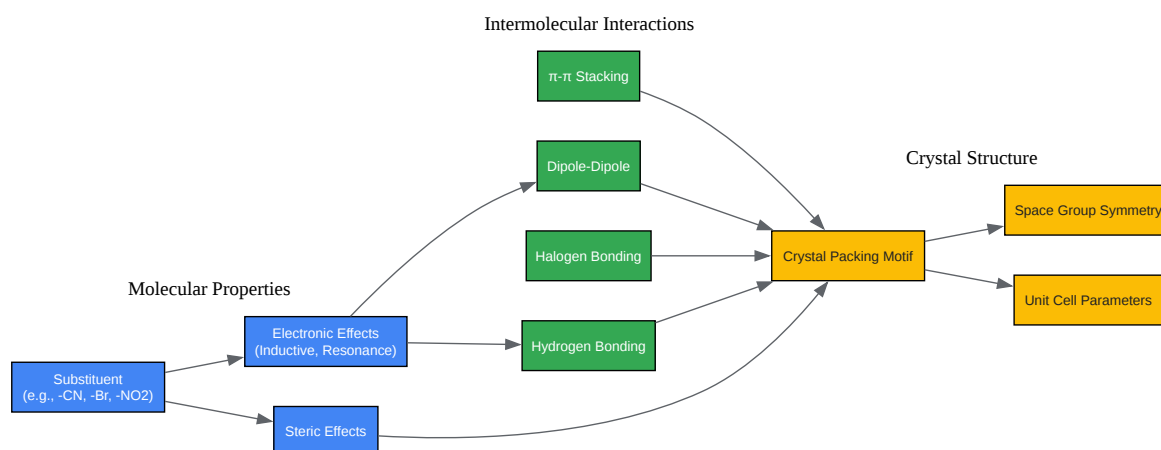
Visualizing Structural Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and computational processes involved in the structural analysis of molecular crystals.



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Experimental workflow for crystal structure determination.



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